PETG Exhibits 9.5-Fold Higher Inhibitory Potency Against E. coli β-Galactosidase Compared to IPTG
PETG acts as a competitive inhibitor of β-galactosidase with a Ki of 8 μM, as determined in microchip-based enzyme assays using resorufin β-D-galactopyranoside (RBG) as substrate [1]. In contrast, IPTG, a structural analog often used to induce the lac operon, exhibits a Ki of approximately 76 μM against the same enzyme under comparable conditions [2]. This 9.5-fold difference in inhibitory potency demonstrates that PETG provides significantly tighter binding to the enzyme's active site, making it the preferred choice when robust and reliable inhibition is required.
| Evidence Dimension | Inhibition Constant (Ki) |
|---|---|
| Target Compound Data | Ki = 8 μM |
| Comparator Or Baseline | IPTG: Ki = 76 μM |
| Quantified Difference | 9.5-fold lower Ki (higher potency) |
| Conditions | E. coli β-galactosidase; microchip assay with RBG substrate [1]; enzymatic assay with ONPG substrate at 2°C [2] |
Why This Matters
Higher inhibitory potency ensures complete enzyme suppression at lower compound concentrations, reducing both cost per assay and potential off-target effects in sensitive cellular systems.
- [1] Hadd, A. G., Raymond, D. E., Halliwell, J. W., Jacobson, S. C., & Ramsey, J. M. (1997). Microchip device for performing enzyme assays. Analytical Chemistry, 69(17), 3407-3412. View Source
- [2] BindingDB. (n.d.). BDBM192770: IPTG - Binding affinity data. View Source
